环戊基-4-甲氧基苯甲酮

描述

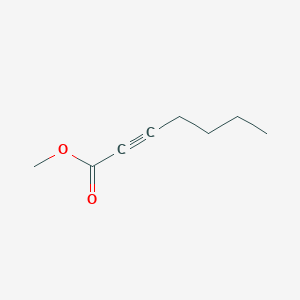

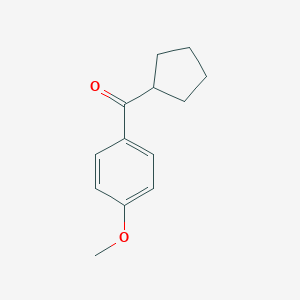

Cyclopentyl 4-methoxyphenyl ketone is a chemical compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a cyclopentyl group attached to a ketone functional group, which is further substituted with a 4-methoxyphenyl group.

Synthesis Analysis

The synthesis of ketones similar to cyclopentyl 4-methoxyphenyl ketone can be achieved through various synthetic routes. For instance, the cyclization-carbonylation-cyclization coupling reaction catalyzed by palladium(II)-bisoxazoline complexes can produce symmetrical ketones with good yields, as demonstrated in the synthesis of ketones bearing two benzo[b]thiophene groups . Additionally, the condensation of benzil with acetone derivatives in the presence of sodium hydroxide can yield cyclopentenones, which are structurally related to cyclopentyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopentyl 4-methoxyphenyl ketone would consist of a cyclopentane ring bonded to a ketone group, which is further substituted with a 4-methoxyphenyl group. The crystal structure of a related compound, 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one, was determined by X-ray diffraction analysis, indicating the potential for detailed structural analysis of similar compounds .

Chemical Reactions Analysis

Cyclopentyl 4-methoxyphenyl ketone can undergo various chemical reactions. For example, the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one yields a cyclic ketone, which suggests that cyclopentyl 4-methoxyphenyl ketone could also participate in cyclization reactions . Moreover, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of cyclobutanones to ketones indicates that cyclopentyl 4-methoxyphenyl ketone could potentially engage in cycloaddition reactions to form more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl 4-methoxyphenyl ketone can be inferred from related compounds. For instance, the photoreactivity of polymers derived from 4-methacrylamidophenyl-4-methoxystyryl ketone suggests that the methoxy group can influence the reactivity of the ketone under light exposure . Additionally, the presence of methoxy substituents has been shown to accelerate beta-scission ring-opening reactions in cyclohexyloxy radicals, which could be relevant to the reactivity of the methoxy group in cyclopentyl 4-methoxyphenyl ketone .

科学研究应用

环加成催化

环戊基-4-甲氧基苯甲酮已用于有机合成领域,特别是在 [3+2] 环加成反应中。这些反应由三氟甲磺酰亚胺促进,产生官能化的环戊烷。这种催化过程对含有路易斯碱功能的底物特别有益,它促进环加成并通过多组分级联环加成形成高度官能化的双环[4.3.0]壬烷 (Takasu、Nagao 和 Ihara,2006)。

在 Nazarov 环化中的作用

研究表明甲氧基在特定酮(如 1,5-双-(2-甲氧基苯基)-1,4-戊二烯-3-酮)的 Nazarov 环化中具有重要作用。甲氧基在环化和断裂过程中充当质子迁移的催化剂。这一发现对于理解环化的机制以及在气相和溶液环境中环酮的形成具有重要意义 (Cyriac 等,2014)。

Claisen-Schmidt 缩合

环戊基-4-甲氧基苯甲酮已在无溶剂条件下用于微波辅助的 Claisen-Schmidt 缩合中。该过程使用 LiCl 作为催化剂来制备 α,β-不饱和酮,产率和纯度都很高 (Mogilaiah 和 Vasudeva Reddy,2003)。

高分子负载催化

在绿色化学领域,环戊基-4-甲氧基苯甲酮已成为新型催化体系的一部分。聚苯乙烯负载的 1,5,7-三氮杂双环[4.4.0]癸-5-烯 (TBD) 催化剂已在迈克尔加成反应中进行测试,用于合成华法林™及其类似物。这些催化体系对环境友好,显示出有希望的特性、高转化率以及能够被回收和重复使用多次 (Alonzi 等,2014)。

安全和危害

属性

IUPAC Name |

cyclopentyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290817 | |

| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 4-methoxyphenyl ketone | |

CAS RN |

15831-52-4 | |

| Record name | NSC71212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。